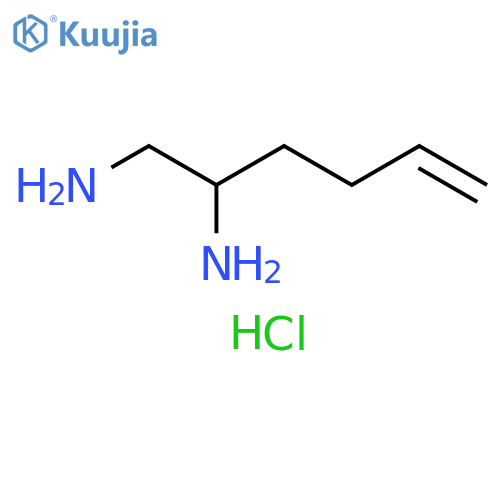

Cas no 1384428-80-1 (hex-5-ene-1,2-diamine dihydrochloride)

hex-5-ene-1,2-diamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- hex-5-ene-1,2-diamine dihydrochloride

-

- インチ: 1S/C6H14N2.ClH/c1-2-3-4-6(8)5-7;/h2,6H,1,3-5,7-8H2;1H

- InChIKey: MKXKVGFNHDPBBY-UHFFFAOYSA-N

- SMILES: C(N)(CN)CCC=C.Cl

hex-5-ene-1,2-diamine dihydrochloride Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

hex-5-ene-1,2-diamine dihydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | H291088-50mg |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 50mg |

$ 365.00 | 2022-06-02 | ||

| Enamine | EN300-103676-5.0g |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95% | 5g |

$3396.0 | 2023-06-10 | |

| TRC | H291088-5mg |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 5mg |

$ 70.00 | 2022-06-02 | ||

| Enamine | EN300-103676-0.25g |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95% | 0.25g |

$579.0 | 2023-10-28 | |

| Chemenu | CM438649-500mg |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95%+ | 500mg |

$1007 | 2023-03-27 | |

| A2B Chem LLC | AV44646-50mg |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95% | 50mg |

$323.00 | 2024-04-20 | |

| 1PlusChem | 1P019ZFQ-250mg |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95% | 250mg |

$679.00 | 2025-03-04 | |

| 1PlusChem | 1P019ZFQ-1g |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95% | 1g |

$1338.00 | 2025-03-04 | |

| Aaron | AR019ZO2-500mg |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95% | 500mg |

$1282.00 | 2025-02-08 | |

| A2B Chem LLC | AV44646-250mg |

hex-5-ene-1,2-diamine dihydrochloride |

1384428-80-1 | 95% | 250mg |

$645.00 | 2024-04-20 |

hex-5-ene-1,2-diamine dihydrochloride 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

hex-5-ene-1,2-diamine dihydrochlorideに関する追加情報

Introduction to Hex-5-ene-1,2-diamine Dihydrochloride (CAS No. 1384428-80-1)

Hex-5-ene-1,2-diamine Dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 1384428-80-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular formula of Hex-5-ene-1,2-diamine Dihydrochloride is C6H14Cl2N2, reflecting its composition of six carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The presence of both amine functional groups and a conjugated diene system imparts distinct chemical reactivity and potential biological activity. This structural configuration allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with dual functional groups, as they often serve as key scaffolds for drug design. The diamine moiety in Hex-5-ene-1,2-diamine Dihydrochloride provides multiple sites for chemical modification, enabling the synthesis of complex derivatives with tailored biological properties. This flexibility has made it a valuable building block in the development of novel molecules targeting various therapeutic areas.

One of the most compelling aspects of Hex-5-ene-1,2-diamine Dihydrochloride is its potential application in the synthesis of bioactive peptides and proteins. The conjugated diene system can influence the electronic properties of the molecule, affecting its interaction with biological targets. Additionally, the amine groups are ideal for coupling reactions, allowing for the attachment of other functional moieties to enhance specific biological activities. These features have positioned this compound as a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the utility of Hex-5-ene-1,2-diamine Dihydrochloride in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. The compound's ability to mimic natural substrates or modulate enzyme active sites makes it an attractive candidate for inhibiting key enzymes involved in metabolic pathways. Such inhibitors have been instrumental in treating a variety of diseases, including cancer and inflammatory disorders. The dihydrochloride salt form enhances solubility and stability, further facilitating its use in biochemical assays and pharmaceutical formulations.

The chemical reactivity of Hex-5-ene-1,2-diamine Dihydrochloride also makes it a valuable tool in material science applications. Its ability to undergo polymerization reactions allows for the creation of novel polymers with unique properties. These polymers can be engineered to exhibit specific mechanical or thermal characteristics, making them suitable for advanced materials used in electronics, coatings, and biodegradable scaffolds.

From a synthetic chemistry perspective, Hex-5-ene-1,2-diamine Dihydrochloride serves as an excellent precursor for constructing more complex molecules. The presence of both amine and diene functionalities provides multiple pathways for functionalization through reactions such as nucleophilic substitution, addition reactions, and cross-coupling processes. This versatility has enabled researchers to explore diverse synthetic strategies and develop innovative molecular architectures.

The biological activity of Hex-5-ene-1,2-diamine Dihydrochloride has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain protein targets, potentially leading to therapeutic effects when optimized further. The diamine structure is known to interact with various biological receptors and enzymes, making it a promising candidate for modulating cellular processes. Further research is ongoing to elucidate its mechanism of action and explore potential therapeutic applications.

In conclusion,Hex-5-ene-1,2-diamine Dihydrochloride (CAS No. 1384428-80-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique molecular structure and reactivity make it an invaluable tool in pharmaceutical research, material science, and synthetic chemistry. As research continues to uncover new applications and functionalities,Hex-5-ene -1 , 2 - diamine Dihydrochloride is poised to play a crucial role in advancing scientific knowledge and developing innovative solutions to complex challenges.

1384428-80-1 (hex-5-ene-1,2-diamine dihydrochloride) Related Products

- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)

- 1780473-25-7(2-(2-methoxy-6-methylphenyl)-2-methylpropanoic acid)

- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

- 2138144-29-1(Methyl 6-aminohex-2-ynoate)

- 2418692-97-2(sodium 7-methyl-1H-pyrrolo2,3-cpyridine-2-carboxylate)

- 868968-34-7(1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)

- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)

- 597562-39-5(Methyl 4-amino-3-(butylamino)benzoate)